molecular formula C16H16Cl2N4O2 B12895482 N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide CAS No. 823782-73-6

N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide

Cat. No.: B12895482
CAS No.: 823782-73-6
M. Wt: 367.2 g/mol
InChI Key: UWSUGKCOSUIUFY-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrimidinyloxy group at the 4-position and a 2,5-dichlorophenyl carboxamide moiety at the 1-position. Its structure combines a heterocyclic aromatic system (pyrimidine) with a halogenated aryl group, which may confer unique physicochemical and pharmacological properties.

Properties

CAS No.

823782-73-6

Molecular Formula

C16H16Cl2N4O2

Molecular Weight

367.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-pyrimidin-2-yloxypiperidine-1-carboxamide

InChI

InChI=1S/C16H16Cl2N4O2/c17-11-2-3-13(18)14(10-11)21-16(23)22-8-4-12(5-9-22)24-15-19-6-1-7-20-15/h1-3,6-7,10,12H,4-5,8-9H2,(H,21,23)

InChI Key

UWSUGKCOSUIUFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyrimidin-2-yloxy group: This step involves the reaction of the piperidine intermediate with a pyrimidine derivative under suitable conditions.

    Attachment of the 2,5-dichlorophenyl group: This can be done through a substitution reaction where the piperidine derivative reacts with a 2,5-dichlorophenyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Studies may explore its interactions with biological targets, such as enzymes or receptors.

    Medicine: Research may investigate its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of n-(2,5-dichlorophenyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

The structural analogs of N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide can be grouped based on shared pharmacophores or substitution patterns. Below is a detailed analysis:

Piperidine-1-Carboxamide Derivatives

describes a series of 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide hydrochlorides (compounds 5–12) . While these share the piperidine-carboxamide backbone, key differences include:

  • Substituent on Piperidine: The target compound features a pyrimidin-2-yloxy group at the 4-position, whereas analogs in have a 2-aminoethyl substituent.
  • Aryl Group Variations: The dichlorophenyl group in the target compound contrasts with fluorophenyl, difluorophenyl, or methylphenyl groups in analogs (e.g., compound 6: 4-fluorophenyl; compound 7: 2,5-difluorophenyl).

Table 1: Structural Comparison of Selected Analogs

Compound ID Piperidine Substituent Aryl Group Key Features
Target Compound 4-(Pyrimidin-2-yl)oxy 2,5-Dichlorophenyl High lipophilicity; dual heterocyclic system
Compound 5 4-(2-Aminoethyl) 2-Methylphenyl Lower steric hindrance; basic amine
Compound 6 4-(2-Aminoethyl) 4-Fluorophenyl Enhanced electronegativity; smaller halogen
Compound 7 4-(2-Aminoethyl) 2,5-Difluorophenyl Electron-withdrawing; planar geometry
Arylazo and Heterocyclic Derivatives

and highlight compounds with dichlorophenyl or chlorophenyl groups but divergent scaffolds:

  • N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]... () : This azo-based compound shares the 2,5-dichlorophenyl motif but lacks the piperidine-carboxamide framework. Azo groups confer rigidity and redox activity, which are absent in the target compound.
  • (4E)-N-[(2-Chlorophenyl)methyl]pyrrolo[3,4-b]pyridine-2-carboxamide () : This analog has a fused pyrrolopyridine core instead of piperidine. The 2-chlorophenyl group introduces steric and electronic differences compared to the 2,5-dichlorophenyl substitution .
Hypothesized Pharmacological Differences
  • Target Selectivity: The pyrimidinyloxy group may engage in π-π stacking or hydrogen bonding with biological targets (e.g., kinases or GPCRs), unlike the aminoethyl group in compounds.

Biological Activity

N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}Cl2_{2}N3_{3}O
  • Molecular Weight : 314.20 g/mol

This compound features a piperidine core substituted with a pyrimidine moiety and a dichlorophenyl group, which may contribute to its biological activities.

The biological activity of this compound is linked to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for its therapeutic effects. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, indicating its potential use in treating infections .
  • Anticancer Properties : Research indicates that compounds with similar structural motifs have been effective in cancer chemotherapy. The piperidine and pyrimidine components may enhance the cytotoxicity against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
Enzyme InhibitionIn vitro enzyme assaysIC50 values ranging from 0.63 to 2.14 µM for various enzymes
Antimicrobial ActivityDisk diffusion methodModerate to strong activity against Salmonella typhi and Bacillus subtilis
CytotoxicityMTT assay on cancer cell linesSignificant reduction in cell viability at concentrations > 10 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Salmonella typhi with an MIC value comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis in breast cancer cells through the activation of caspase pathways .

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